
1-amino-N,N-dimethylcyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-N,N-dimethylcyclobutane-1-carboxamide is a chemical compound with the molecular formula C7H14N2O It is known for its unique structure, which includes a cyclobutane ring, an amino group, and a dimethylamide group
准备方法
The synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: The initial step involves the preparation of cyclobutanecarboxylic acid, which can be synthesized by decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Amination: The cyclobutanecarboxylic acid is then subjected to amination to introduce the amino group.
Dimethylation: Finally, the amino group is dimethylated to form this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-amino-N,N-dimethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-amino-N,N-dimethylcyclobutane-1-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 1-amino-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at the NMDA-glycine receptor site, affecting signal transmission in the central nervous system . This interaction influences various physiological processes, including neurotransmission and synaptic plasticity.
相似化合物的比较
1-amino-N,N-dimethylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
1-Aminocyclobutanecarboxylic acid: This compound lacks the dimethylamide group and has different reactivity and applications.
Cyclobutanecarboxylic acid: This compound lacks both the amino and dimethylamide groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-amino-N,N-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVSBDIRWLMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
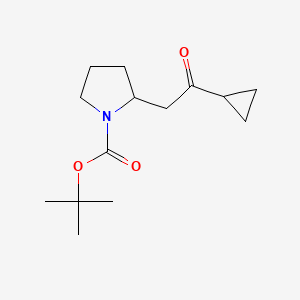
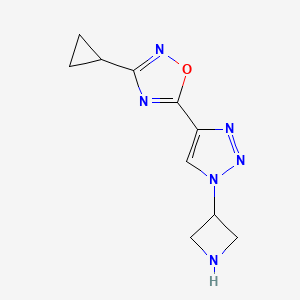
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
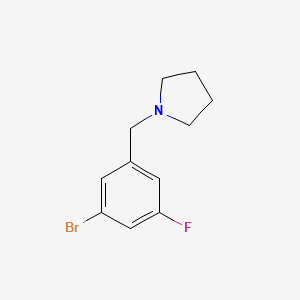
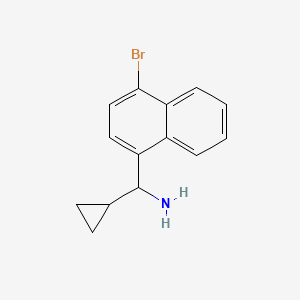
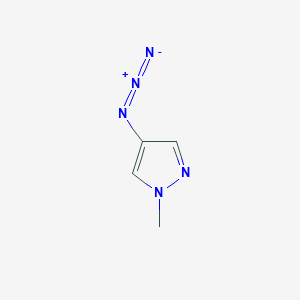
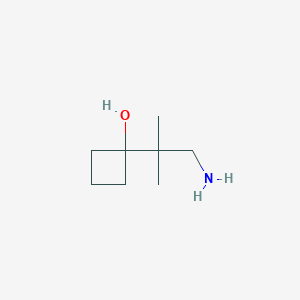
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)


